Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate
Overview
Description
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It is known for its unique structure, which includes a cyclobutyl ring and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate typically involves the reaction of trans-3-aminocyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Scientific Research Applications
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein interactions.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(cis-3-hydroxycyclobutyl)-N-methylcarbamate: Similar structure but with a cis configuration.
Tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate is unique due to its trans configuration and the presence of both a hydroxyl group and a carbamate group. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Biological Activity
Tert-butyl N-(trans-3-hydroxycyclobutyl)-N-methylcarbamate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- CAS Number : 1033718-10-3
The compound features a tert-butyl group, a trans-hydroxycyclobutyl moiety, and a methylcarbamate group, which contribute to its biological activity.
This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The carbamate group can act as a reversible inhibitor for certain enzymes by mimicking substrate interactions.
- Modulation of Cellular Signaling : The compound may influence pathways related to cell survival and apoptosis, particularly in neurodegenerative contexts.
Neuroprotective Effects
Recent studies have shown that this compound exhibits neuroprotective properties, particularly against amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. In vitro studies demonstrated:
- Cell Viability Improvement : When astrocytes were treated with Aβ alongside the compound, there was a significant improvement in cell viability compared to Aβ treatment alone. Specifically, cell viability increased from 43.78% to 62.98% when treated with the compound at 100 μM concentration .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Reduction of TNF-α Levels : In models of oxidative stress induced by scopolamine, treatment with this compound resulted in decreased levels of TNF-α, suggesting a potential role in mitigating neuroinflammation .
Case Studies
-
In Vitro Studies on Astrocytes :
- Objective : To assess the protective effect against Aβ-induced toxicity.
- Findings : The compound significantly improved astrocyte viability and reduced TNF-α production without cytotoxic effects at concentrations up to 100 μM.
- In Vivo Studies :
Data Summary Table
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | Astrocytes with Aβ | Increased viability from 43.78% to 62.98% |
In Vivo | Scopolamine-induced rats | Reduced TNF-α levels; less effective than galantamine |
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- Optimization of Pharmacokinetics : Enhancing bioavailability and brain penetration.
- Broader Biological Targets : Investigating other potential enzymatic targets and pathways influenced by the compound.
- Long-term Efficacy Studies : Conducting chronic exposure studies to assess long-term safety and efficacy.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxycyclobutyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-8(12)6-7/h7-8,12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAUKBRXWGIKJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146749 | |
Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-89-5 | |
Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-hydroxycyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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